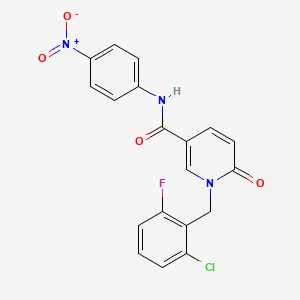
1-(2-chloro-6-fluorobenzyl)-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-chloro-6-fluorobenzyl)-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13ClFN3O4 and its molecular weight is 401.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-chloro-6-fluorobenzyl)-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, research has highlighted the role of dihydropyridines in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study demonstrated that derivatives of dihydropyridine could effectively inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .
Inhibition of Enzymatic Activity
Another area of interest is the compound's potential as an inhibitor of specific enzymes. Dihydropyridines have been shown to interact with enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Selective inhibition of PARP has been linked to enhanced efficacy in cancer therapies by preventing cancer cells from repairing DNA damage induced by chemotherapy .
The biological activity of this compound is believed to involve several mechanisms:
- Interaction with Receptors : The compound may bind to specific cellular receptors, influencing various signaling pathways.
- Enzyme Inhibition : By inhibiting key enzymes involved in cellular processes, the compound can disrupt the normal function of cancer cells.
- Induction of Apoptosis : Evidence suggests that dihydropyridines can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Experimental Data
Several studies have provided insights into the biological activity of related compounds:
- In Vivo Efficacy : A study involving a dihydropyridine derivative showed a marked reduction in tumor volume in mice models when administered at specific dosages .
- Cell Line Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent .
- Mechanistic Insights : Molecular docking studies revealed that the compound could effectively bind to target proteins associated with cancer progression, suggesting a rational basis for its observed biological activity .
Data Summary Table
Eigenschaften
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O4/c20-16-2-1-3-17(21)15(16)11-23-10-12(4-9-18(23)25)19(26)22-13-5-7-14(8-6-13)24(27)28/h1-10H,11H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASMFFMRZJBHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














